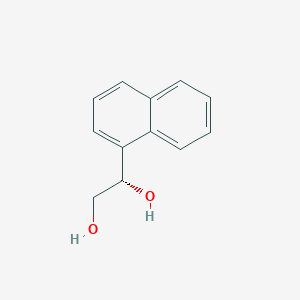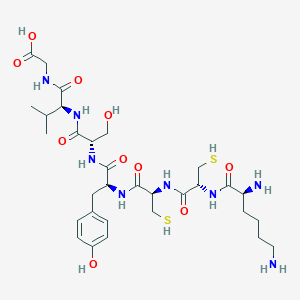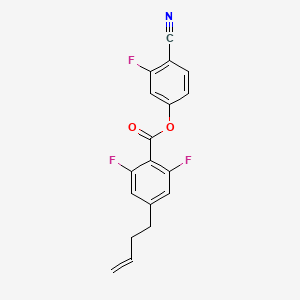![molecular formula C14H16 B12579158 2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene CAS No. 192444-26-1](/img/structure/B12579158.png)
2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-6,7,8,9-tetrahidro-1H-ciclopenta[a]naftaleno es un hidrocarburo aromático policíclico con la fórmula molecular C14H16. Este compuesto es conocido por su estructura tricíclica única, que incluye un anillo de ciclopentano fusionado a una unidad de naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metil-6,7,8,9-tetrahidro-1H-ciclopenta[a]naftaleno se puede lograr mediante varios métodos. Un enfoque común implica la reacción de radicales 5- y 6-indenilo con vinilacetileno en un microreactor químico de alta temperatura a aproximadamente 1300 K . Este método implica la formación de complejos de van-der-Waals, seguido de la adición de los radicales indenilo a vinilacetileno, isomerización y terminación mediante la eliminación de hidrógeno atómico acompañada de aromatización .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero las rutas sintéticas mencionadas anteriormente se pueden escalar para una producción mayor. El uso de reactores de alta temperatura y condiciones de reacción controladas es esencial para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Metil-6,7,8,9-tetrahidro-1H-ciclopenta[a]naftaleno experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas o alcoholes correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en hidrocarburos más saturados.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios electrófilos o nucleófilos para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que las reacciones de sustitución pueden introducir halógenos, grupos alquilo u otros grupos funcionales.
Aplicaciones Científicas De Investigación
2-Metil-6,7,8,9-tetrahidro-1H-ciclopenta[a]naftaleno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar hidrocarburos aromáticos policíclicos más complejos y estudiar mecanismos de reacción.
Biología: Sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas y antimicrobianas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en la producción de materiales avanzados y como precursor para varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-6,7,8,9-tetrahidro-1H-ciclopenta[a]naftaleno implica su interacción con dianas y vías moleculares. El compuesto puede formar complejos de van-der-Waals y sufrir reacciones de adición con varios radicales, lo que lleva a la isomerización y aromatización . Estas reacciones suelen ser sin barrera, lo que indica que pueden ocurrir en condiciones suaves.
Comparación Con Compuestos Similares
Compuestos Similares
1H-Ciclopenta[a]naftaleno: Estructura similar pero carece del grupo metilo en la posición 2.
1H-Ciclopenta[b]naftaleno: Otro isómero con una disposición diferente del anillo de ciclopentano.
3H-Ciclopenta[a]naftaleno: Un hidrocarburo aromático policíclico tricíclico con un patrón de fusión de anillo diferente.
Unicidad
2-Metil-6,7,8,9-tetrahidro-1H-ciclopenta[a]naftaleno es único debido a su sustitución metilo específica y la configuración tetrahidro, que puede influir en su reactividad y aplicaciones potenciales. La presencia del grupo metilo también puede afectar sus propiedades físicas y químicas, lo que lo hace distinto de otros compuestos similares.
Propiedades
Número CAS |
192444-26-1 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C14H16/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h6-8H,2-5,9H2,1H3 |
Clave InChI |
HCRNYXIAEKIWOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C1)C3=C(CCCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


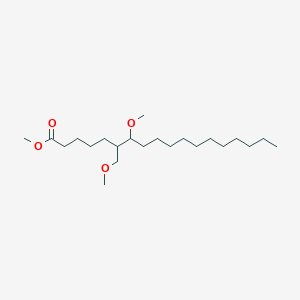
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
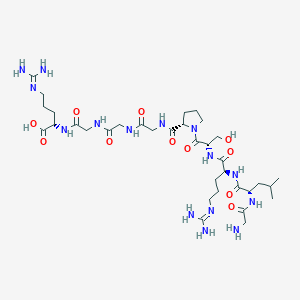
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
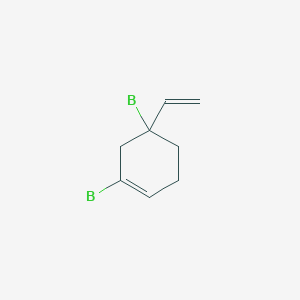
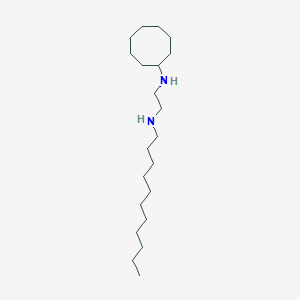
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
